molecular formula C10H11F3N2 B11809220 1-(2,2,2-Trifluoroethyl)indolin-5-amine

1-(2,2,2-Trifluoroethyl)indolin-5-amine

Cat. No.: B11809220
M. Wt: 216.20 g/mol
InChI Key: OUYXUTBXNPFDRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)indolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of indoline with 2,2,2-trifluoroethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve the use of bulk manufacturing processes to produce the compound in large quantities .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)indolin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)indolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)indolin-5-amine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)-2,3-dihydroindol-5-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)6-15-4-3-7-5-8(14)1-2-9(7)15/h1-2,5H,3-4,6,14H2

InChI Key

OUYXUTBXNPFDRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)CC(F)(F)F

Origin of Product

United States

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